molecular formula C8H15NO2 B1376763 1,9-Dioxa-4-azaspiro[5.5]undecane CAS No. 402938-74-3

1,9-Dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1376763
CAS No.: 402938-74-3
M. Wt: 157.21 g/mol
InChI Key: NUVBZLOENHPIPQ-UHFFFAOYSA-N
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Description

1,9-Dioxa-4-azaspiro[5.5]undecane is a heterocyclic compound with the molecular formula C9H18N2O2. It is a spirocyclic diamine, meaning it contains a spiro-connected bicyclic structure with nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dioxa-4-azaspiro[5.5]undecane can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. Another method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques. These methods may include the use of specialized reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1,9-Dioxa-4-azaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit acetyl CoA carboxylase or antagonize neuropeptide Y, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dioxa-4-azaspiro[5.5]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it contains both nitrogen and oxygen atoms within the spiro ring, making it versatile for various applications.

Properties

IUPAC Name

1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBZLOENHPIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402938-74-3
Record name 1,9-dioxa-4-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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